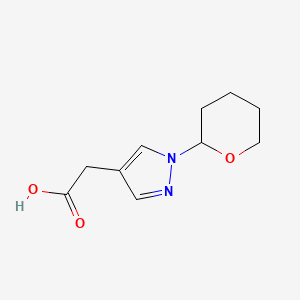
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a tetrahydropyran ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the tetrahydropyran and pyrazole rings through a suitable linker, such as an acetic acid moiety, using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in metabolic pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure but lacks the pyrazole ring.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the tetrahydropyran and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[1-(oxan-2-yl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)5-8-6-11-12(7-8)9-3-1-2-4-15-9/h6-7,9H,1-5H2,(H,13,14) |
Clé InChI |
HEELDQGRRWPVAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


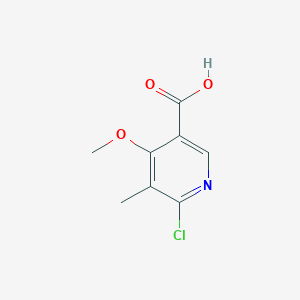
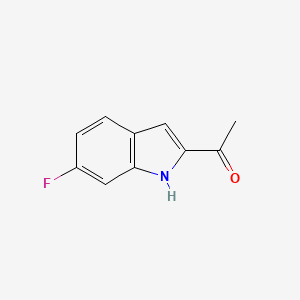
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

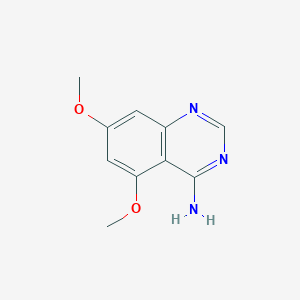
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
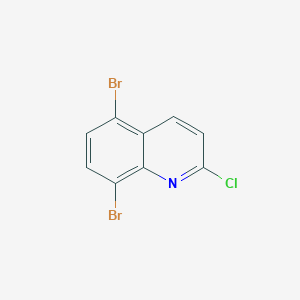
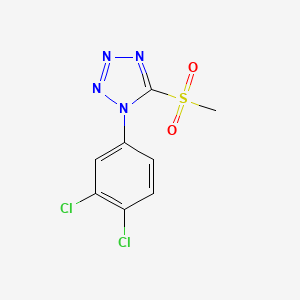
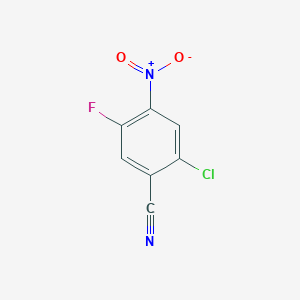

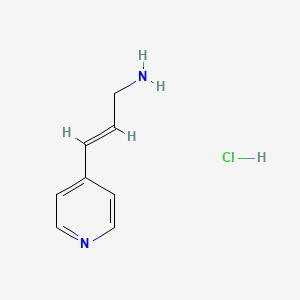
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)

